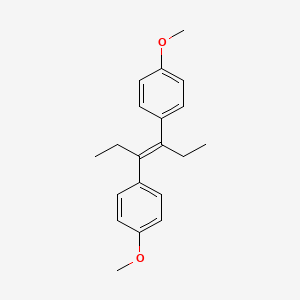

Diethylstilbestrol dimethyl ether

説明

Diethylstilbestrol dimethyl ether is a stilbenoid.

作用機序

Dimestrol, also known as Synthila or Diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen of the stilbestrol group . It has been used clinically as a hormonal therapy in cases of delayed female puberty, hypogonadism, menopausal, and postmenopausal symptoms .

Target of Action

Dimestrol’s primary targets are the estrogen receptors located in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, metabolism, bone density, and cell growth .

Mode of Action

Dimestrol, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of biochemical reactions that lead to the transcription of specific genes and the synthesis of specific proteins . The effect of estrogen binding to their receptors causes downstream increases in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of Dimestrol to estrogen receptors triggers a cascade of biochemical reactions that affect various pathways. These include the synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . These proteins play a crucial role in the transport of hormones in the blood and the regulation of their bioavailability .

Pharmacokinetics

It is known that dimestrol has a long duration of action of 6 weeks when given by intramuscular injection . This suggests that Dimestrol may have good bioavailability and a slow rate of metabolism and excretion, allowing it to exert its effects over a prolonged period.

生化学分析

Biochemical Properties

Dimestrol interacts with various enzymes, proteins, and other biomolecules. It is known to induce the development of female secondary sexual characteristics . The compound is lipid soluble and readily absorbed from the proximal gastrointestinal tract. It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .

Cellular Effects

Dimestrol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to increase the risk of aneuploidy via interference with microtubule assembly .

Molecular Mechanism

Dimestrol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It diffuses into target cells and interacts with a protein receptor, the estrogen receptor .

Temporal Effects in Laboratory Settings

The effects of Dimestrol change over time in laboratory settings. The medication has a long duration of action of 6 weeks given by intramuscular injection

Dosage Effects in Animal Models

The effects of Dimestrol vary with different dosages in animal models

Metabolic Pathways

Dimestrol is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

Dimestrol is transported and distributed within cells and tissues

生物活性

Diethylstilbestrol dimethyl ether (DES-DME) is a synthetic nonsteroidal estrogen, structurally related to diethylstilbestrol (DES). This compound has been studied for its biological activity, particularly its interactions with estrogen receptors and its potential carcinogenic effects. Below is a detailed overview of the biological activity of DES-DME, incorporating relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

- Chemical Formula : CHO

- Molar Mass : 296.410 g/mol

- IUPAC Name : 4,4'-Dimethoxy-α,α'-diethylstilbene

As an estrogen agonist, DES-DME binds to estrogen receptors (ERs), mimicking the action of natural estrogens like estradiol. Research indicates that DES-DME has a significantly lower affinity for estrogen receptors compared to its parent compound, DES. Specifically, studies have shown that DES-DME does not effectively induce meiotic maturation in fish oocytes, indicating a reduced biological activity relative to DES .

Estrogen Receptor Binding

In vitro studies have demonstrated that DES-DME exhibits weak binding affinity to estrogen receptors compared to other synthetic estrogens. The following table summarizes the binding affinities of various compounds:

| Compound | Binding Affinity (Relative) |

|---|---|

| Diethylstilbestrol | High |

| This compound | Low |

| Other Analogues | Variable |

This low binding affinity suggests that while DES-DME can act as an estrogenic compound, its effectiveness is considerably diminished compared to DES .

Carcinogenicity Studies

Numerous studies have investigated the carcinogenic potential of DES and its analogs, including DES-DME. Notably:

- Animal Studies : Chronic administration of DES-DME in male hamsters resulted in renal tumors similar to those induced by DES. This suggests that while the potency may differ, the potential for carcinogenic effects remains .

- Prenatal Exposure : In utero exposure to DES has been linked with various reproductive cancers in offspring. For instance, female mice exposed prenatally developed cervical and vaginal tumors . Although specific data on prenatal exposure to DES-DME is limited, it is inferred that similar risks may apply due to its structural similarities with DES.

Human Exposure and Health Outcomes

A notable case study involved women who were prescribed DES during pregnancy. Subsequent research found that daughters exposed in utero had increased risks of developing clear cell adenocarcinoma of the cervix and vagina. While direct data on the effects of DES-DME in humans is scarce, it is crucial to consider the broader implications of synthetic estrogens on human health .

科学的研究の応用

Hormonal Therapy

Dimestrol has been employed in hormonal therapy for conditions such as:

- Delayed Female Puberty : It aids in the development of secondary sexual characteristics.

- Hypogonadism : Used to treat insufficient hormone production.

- Menopausal Symptoms : Effective in alleviating symptoms like hot flashes and vaginal atrophy.

Historically, diethylstilbestrol (the parent compound) was used for similar indications but has fallen out of favor due to associated health risks, including cancer. Dimestrol, however, has been noted for its lower toxicity profile in specific applications .

Cancer Treatment

Dimestrol has shown potential in treating certain cancers, particularly:

- Breast Cancer : Some studies suggest that dimestrol may exhibit anti-tumor activity against breast cancer cells. However, its use is limited due to concerns about estrogen-related cancers .

- Prostate Cancer : Similar to DES, dimestrol has been investigated for its efficacy in managing prostate cancer, although more research is needed to establish its safety compared to other treatments .

Veterinary Use

In veterinary medicine, dimestrol is primarily used for:

- Canine Incontinence : It effectively treats urinary incontinence in female dogs by enhancing sphincter control. The typical dosage is around 1 mg per day, administered over a week and then as needed .

Endocrine Disruption Studies

Dimestrol is recognized as an endocrine-disrupting chemical. Research indicates it can interfere with reproductive health by altering hormonal pathways and increasing the risk of conditions such as aneuploidy due to microtubule assembly interference .

Animal Studies

Extensive studies on animal models have provided insights into the effects of dimestrol on reproductive health:

- Rats : Research demonstrated that exposure to dimestrol resulted in delayed maturation of Sertoli cells and adverse pregnancy outcomes when administered during gestation .

- Fish Models : Dimestrol analogs have been shown to induce meiotic maturation in goldfish and zebrafish oocytes, indicating potential applications in aquaculture .

Breast Cancer Risk Assessment

A cohort study involving women exposed to DES (including dimestrol) indicated a modestly elevated risk of breast cancer associated with prenatal exposure. The relative risk was reported at 1.35 based on extensive follow-up data .

Reproductive Health Impacts

Research highlighted significant reproductive health impacts among females exposed to diethylstilbestrol compounds during pregnancy, leading to increased rates of clear cell adenocarcinoma of the vagina and cervix in later life .

特性

IUPAC Name |

1-methoxy-4-[4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOAQMIKPYNCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022494 | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7773-34-4 | |

| Record name | 1,1′-(1,2-Diethyl-1,2-ethenediyl)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7773-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。